molecular formula C15H21BrN2O2 B12954136 tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B12954136
M. Wt: 341.24 g/mol
InChI Key: SAKFFJXGURPOAG-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a complex organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can be compared with other benzoazepine derivatives, such as:

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3

InChI Key

SAKFFJXGURPOAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N

Origin of Product

United States

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